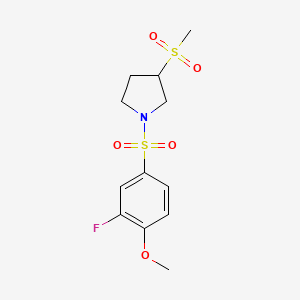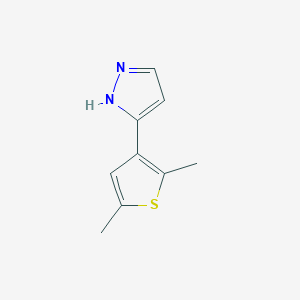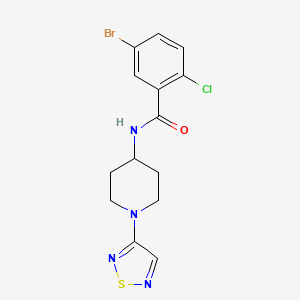
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-bromo-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-bromo-2-chlorobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has shown promising results in various research applications.
科学的研究の応用
Heterocyclic Synthesis and Nonionic Surfactant Applications
A study by Abdelmajeid, Amine, and Hassan (2017) detailed the synthesis of novel scaffolds including Thiadiazolyl Piperidine from stearic acid, leading to the creation of nonionic surfactants. These compounds were evaluated for their antimicrobial activities against various strains of bacteria and fungi, highlighting their potential in microbiological applications. Additionally, the physico-chemical, surface properties, and biodegradability of the synthesized non-ionic surfactants were assessed, suggesting their utility in diverse scientific research and industrial applications (Abdelmajeid, Amine, & Hassan, 2017).
Potential Drug Candidates for Alzheimer’s Disease
Rehman et al. (2018) synthesized new N-substituted derivatives targeting Alzheimer’s disease. This work underscores the significance of thiadiazole and piperidine derivatives in developing therapeutic agents for neurodegenerative disorders. The compounds exhibited enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer’s pathology, and were evaluated for haemolytic activity to assess their safety as drug candidates (Rehman et al., 2018).
Antimicrobial and Antitumor Activities
Studies have also delved into the antimicrobial and antitumor potential of thiadiazole and piperidine derivatives. For instance, Foroumadi et al. (2007) synthesized N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives, demonstrating significant antibacterial activity against Gram-positive bacteria. This suggests the applicability of such compounds in combating bacterial infections (Foroumadi et al., 2007). Additionally, Hamama et al. (2013) evaluated the antitumor and antioxidant activities of N-substituted-2-amino-1,3,4-thiadiazoles, highlighting the therapeutic potential of these derivatives in cancer treatment and prevention of oxidative stress-related diseases (Hamama et al., 2013).
作用機序
Target of Action
The primary target of 5-bromo-2-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is the cyclin-dependent kinase 4 (CDK4) . CDK4 is a key regulator of the cell cycle, controlling the transition from the G1 (growth) phase to the S (synthesis) phase. By inhibiting CDK4, this compound can halt cell cycle progression, which is particularly useful in the treatment of proliferative diseases like cancer .
Mode of Action
This compound acts as a CDK4 inhibitor . It binds to the ATP-binding pocket of CDK4, preventing ATP from binding and thus inhibiting the kinase activity of CDK4 . This stops the phosphorylation of the retinoblastoma (Rb) protein, preventing the release of E2F transcription factors that are necessary for the transition from the G1 to S phase of the cell cycle .
Biochemical Pathways
The main biochemical pathway affected by this compound is the cell cycle . By inhibiting CDK4, the compound prevents the progression from the G1 to S phase of the cell cycle, effectively halting cell division . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division for growth .
Result of Action
The primary result of the action of this compound is the inhibition of cell division , particularly in cancer cells . By halting the cell cycle, the compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells . This makes it a potential therapeutic agent for the treatment of various types of cancer .
特性
IUPAC Name |
5-bromo-2-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN4OS/c15-9-1-2-12(16)11(7-9)14(21)18-10-3-5-20(6-4-10)13-8-17-22-19-13/h1-2,7-8,10H,3-6H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZPSTDVWXAIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-bromo-2-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


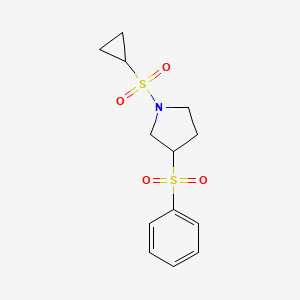

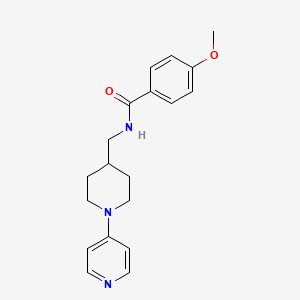
![5-chloro-N-methyl-2-(methylsulfanyl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidine-4-carboxamide](/img/structure/B2912818.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2912819.png)
![Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate](/img/structure/B2912820.png)





